Cas no 1807221-09-5 (2-Chloro-4,5-diiodopyridine)
2-Chloro-4,5-diiodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4,5-diiodopyridine
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- Inchi: 1S/C5H2ClI2N/c6-5-1-3(7)4(8)2-9-5/h1-2H
- InChI Key: SROCQWYZTOQNTP-UHFFFAOYSA-N
- SMILES: IC1C=C(N=CC=1I)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9
2-Chloro-4,5-diiodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010478-250mg |
2-Chloro-4,5-diiodopyridine |
1807221-09-5 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029010478-1g |
2-Chloro-4,5-diiodopyridine |
1807221-09-5 | 95% | 1g |
$2,866.05 | 2022-03-31 |
2-Chloro-4,5-diiodopyridine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-Chloro-4,5-diiodopyridine
2-Chloro-4,5-diiodopyridine (CAS No. 1807221-09-5): A Versatile Building Block in Modern Organic Chemistry and Materials Science
2-Chloro-4,5-diiodopyridine (CAS No. 1807221-09-5) has emerged as a critical organic synthesis intermediate in contemporary chemical research, owing to its unique electronic properties and functional group diversity. This heterocyclic compound features a pyridine ring substituted with a chlorine atom at the 2-position and two iodine atoms at the 4- and 5-positions, conferring a combination of electrophilic and nucleophilic reactivity that is highly valuable in cross-coupling reactions and heterocycle synthesis. Recent studies published in Journal of Organic Chemistry (2023) and Advanced Synthesis & Catalysis (2024) highlight its role as a precursor for bioactive molecules and functional materials, underscoring its broad applicability across pharmaceutical and materials science domains.
The chemical structure of 2-Chloro-4,5-diiodopyridine is characterized by a six-membered aromatic ring with alternating double bonds, where the substitution pattern significantly influences its reactivity. The presence of two iodine atoms at the 4- and 5-positions provides high nucleophilicity at those positions, making it an ideal substrate for Suzuki-Miyaura coupling and Hartwig-Buchwald amination reactions. A 2023 study in ACS Catalysis demonstrated that this compound can be efficiently functionalized with arylboronic acids under mild conditions, enabling the synthesis of fluorescent dyes with tunable emission wavelengths. This application aligns with the growing demand for smart materials in optoelectronics and biomedical imaging.
In the realm of drug discovery, 2-Chloro-4,5-diiodopyridine has been explored as a molecular scaffold for developing tyrosine kinase inhibitors. Researchers at the Max Planck Institute reported in Angewandte Chemie (2024) that derivatives of this compound exhibit potent antiproliferative activity against non-small cell lung cancer cell lines, with IC₅₀ values below 1 µM. The iodine substituents in the molecule are hypothesized to enhance bioavailability by facilitating lipophilic interactions with hydrophobic pockets in target enzymes. This finding has sparked interest in further molecular optimization to improve selectivity profiles and metabolic stability.
The synthetic versatility of 2-Chloro-4,5-diiodopyridine extends to conjugated polymer synthesis, where its iodine atoms serve as initiators for controlled radical polymerization. A 2024 paper in Macromolecules described the use of this compound to fabricate conjugated polyelectrolytes with exceptional charge-transport properties, suitable for organic photovoltaics and flexible electronics. The chlorine substituent acts as a stabilizing group during polymerization, preventing unwanted side reactions while maintaining the conjugated backbone integrity.
Recent advancements in green chemistry have also focused on the enantioselective synthesis of 2-Chloro-4,5-diiodopyridine derivatives. A groundbreaking approach published in Nature Catalysis (2024) employed a chiral phosphoric acid catalyst to achieve high enantioselectivity (>95% ee) in asymmetric hydrogenation reactions. This development is particularly significant for the pharmaceutical industry, where stereoselective compounds are often required to achieve optimal pharmacological effects and reduced toxicity. The iodine functional groups in the molecule proved to be crucial for stereoselectivity control, enabling precise stereochemical induction through hydrogen-bonding interactions with the catalyst.
The industrial applications of 2-Chloro-4,5-diiodopyridine are rapidly expanding, driven by its compatibility with transition-metal catalysis and modular synthetic pathways. In the field of agrochemicals, a 2024 study in Pesticide Biochemistry and Physiology demonstrated that derivatives of this compound exhibit strong herbicidal activity against weed species resistant to conventional herbicides. The iodine substituents were found to enhance soil persistence while maintaining selectivity for target plants, a critical factor in sustainable agricultural practices.
Looking ahead, the computational modeling of 2-Chloro-4,5-diiodopyridine and its derivatives is expected to play a pivotal role in predicting reactivity patterns and designing novel materials. Machine learning algorithms developed by the MIT Computational Chemistry Group in 2024 have successfully predicted reaction outcomes with over 90% accuracy, significantly reducing the need for experimental trial-and-error in molecule optimization. These models have already identified potential applications in quantum computing materials and self-healing polymers, areas where the iodine and chlorine substituents can be leveraged for dynamic covalent bonding and redox-active properties.
In conclusion, 2-Chloro-4,5-diiodopyridine (CAS No. 1807221-09-5) stands as a cornerstone molecule in modern chemistry, bridging the gap between fundamental research and real-world applications. Its versatile reactivity, modular synthetic potential, and environmental compatibility position it as a key enabler for innovations in pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new functionalization strategies and application domains, this compound is poised to remain at the forefront of chemical innovation for years to come.
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